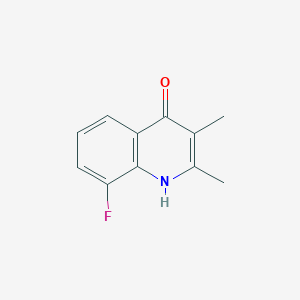

amine CAS No. 1249703-97-6](/img/structure/B1465753.png)

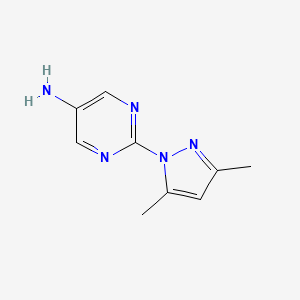

[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine

Descripción general

Descripción

Pyrazoles are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An example of a synthesis method is a one-pot two-step synthesis of a pyrazole derivative by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

The pyrazole group is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The structure of synthesized pyrazole derivatives can be characterized by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . Also, they can participate in reductive amination, a common approach in the pharmaceutical industry for C–N bond construction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, pyrazole itself is a weak base, with a pKb of 11.5 . The properties of specific pyrazole derivatives would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Pyrazole derivatives, including those related to “(1-butyl-1H-pyrazol-4-yl)methylamine,” are synthesized and characterized through various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography. These compounds exhibit biological activity against breast cancer and microbes (Titi et al., 2020).

Catalytic Applications

- Pyrazolyl compounds, including those structurally related to “(1-butyl-1H-pyrazol-4-yl)methylamine,” have been used as catalysts in the copolymerization of CO2 and cyclohexene oxide. These catalysts exhibit selectivity for the formation of poly(cyclohexene carbonate) under certain conditions (Matiwane et al., 2020).

Anti-Corrosion Properties

- Bipyrazolic compounds, similar to “(1-butyl-1H-pyrazol-4-yl)methylamine,” have shown effectiveness as corrosion inhibitors for metals in acidic media. These compounds exhibit inhibitory effects by adsorbing on metal surfaces, protecting them from corrosion (Chetouani et al., 2005).

Biological Activity

- Tridentate bipyrazolic compounds, which are structurally related, have been evaluated for their cytotoxic properties against tumor cell lines, indicating their potential in cancer research (Kodadi et al., 2007).

Inhibitory Effects on Platelet Aggregation

- Derivatives of 4-(1H-pyrazol-1-yl)-2-butylamine, a category that includes “(1-butyl-1H-pyrazol-4-yl)methylamine,” have shown inhibitory effects on platelet aggregation. This suggests potential applications in the treatment or prevention of thrombotic disorders (Ferroni et al., 1989).

Nonlinear Optical Properties

- Compounds structurally similar to “(1-butyl-1H-pyrazol-4-yl)methylamine” have been investigated for their nonlinear optical properties. Such properties are crucial in the development of new materials for photonic and optoelectronic applications (Tamer et al., 2016).

Antibacterial Activity

- Certain pyrazole amide derivatives have demonstrated potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, highlighting their significance in addressing antibiotic resistance (Ahmad et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a similar structure with pyrazoles, have been reported to exhibit a broad range of chemical and biological properties .

Mode of Action

It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that (1-butyl-1H-pyrazol-4-yl)methylamine might interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Pharmacokinetics

Similar compounds have been synthesized and characterized, suggesting that (1-butyl-1h-pyrazol-4-yl)methylamine might have similar properties .

Result of Action

Similar compounds have been found to exhibit various physiological and pharmacological activities .

Action Environment

Similar compounds have been synthesized under various conditions, suggesting that the action of (1-butyl-1h-pyrazol-4-yl)methylamine might be influenced by similar environmental factors .

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthetic methods for their preparation, discovering new biological activities of pyrazole derivatives, and designing pyrazole-based drugs with improved efficacy and safety profiles .

Propiedades

IUPAC Name |

1-(1-butylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHVXJBBTWPCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)

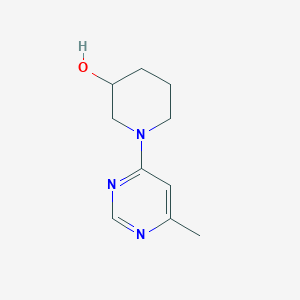

![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)

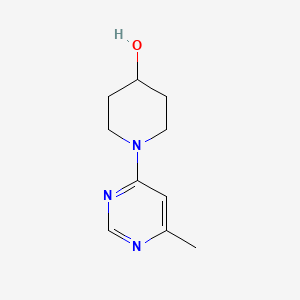

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)